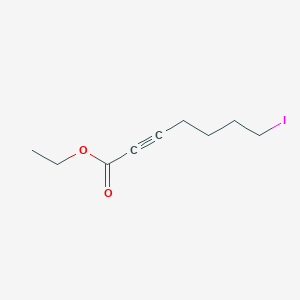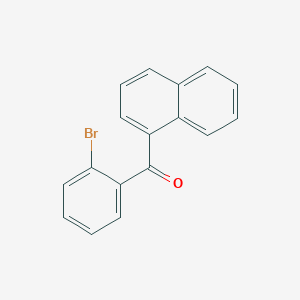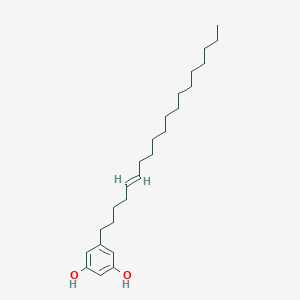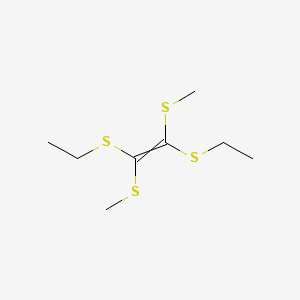
4-(Trichlorostannyl)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trichlorostannyl)pentan-2-one is an organotin compound characterized by the presence of a trichlorostannyl group attached to a pentan-2-one backbone. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trichlorostannyl)pentan-2-one typically involves the reaction of pentan-2-one with trichlorostannane (SnCl3). This reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorostannyl group. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trichlorostannyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other organotin derivatives.
Substitution: The trichlorostannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of organotin oxides.
Reduction: Formation of reduced organotin compounds.
Substitution: Formation of substituted organotin derivatives.
Applications De Recherche Scientifique
4-(Trichlorostannyl)pentan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Trichlorostannyl)pentan-2-one involves its interaction with molecular targets through the trichlorostannyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dichlorostannyl)pentan-2-one
- 4-(Monochlorostannyl)pentan-2-one
- 4-(Tribromostannyl)pentan-2-one
Uniqueness
4-(Trichlorostannyl)pentan-2-one is unique due to the presence of three chlorine atoms attached to the tin atom, which imparts distinct chemical reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic and catalytic applications where other organotin compounds may not be as effective.
Propriétés
Numéro CAS |
95244-18-1 |
|---|---|
Formule moléculaire |
C5H9Cl3OSn |
Poids moléculaire |
310.2 g/mol |
Nom IUPAC |
4-trichlorostannylpentan-2-one |
InChI |
InChI=1S/C5H9O.3ClH.Sn/c1-3-4-5(2)6;;;;/h3H,4H2,1-2H3;3*1H;/q;;;;+3/p-3 |
Clé InChI |
FUKYCTGXLWYCMM-UHFFFAOYSA-K |
SMILES canonique |
CC(CC(=O)C)[Sn](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B14350237.png)
![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)



![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)
![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)

![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)
![1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole](/img/structure/B14350301.png)

![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)
![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)

